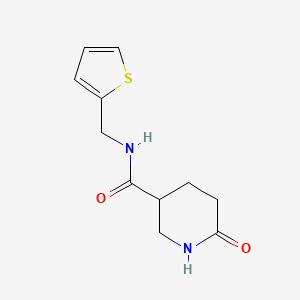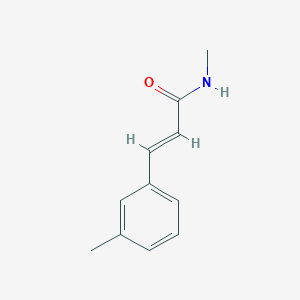![molecular formula C11H19N3O B7571288 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole, also known as EMOM-oxazole, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMOM-oxazole is a member of the oxazole family and is structurally similar to other oxazole compounds that have shown to possess biological activity.
作用機序
The mechanism of action of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that this compound may inhibit tubulin polymerization, which is a critical step in cell division. By inhibiting tubulin polymerization, this compound may prevent cancer cells from dividing and proliferating. This compound may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is a critical step in tumor growth and metastasis, and inhibitors of angiogenesis are being studied as potential anticancer agents. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in metastasis.
実験室実験の利点と制限
One of the advantages of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, this compound also has limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. This compound is also relatively unstable and may require special storage conditions to maintain its activity.
将来の方向性
There are several future directions for the study of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of analogs of this compound with improved properties, such as increased potency or stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative disorders.
合成法
The synthesis of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole involves the reaction between 5-bromo-3-methyl-1,2-oxazole and 4-ethylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer agent.
特性
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-13-4-6-14(7-5-13)9-11-8-10(2)12-15-11/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIFGWVHBUISON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)

![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
